Preclinical Whitepaper: In Vitro Mechanistic Profiling of N-(2-chlorophenyl)-N'-(2,3-dimethyl-6-quinoxalinyl)urea
Preclinical Whitepaper: In Vitro Mechanistic Profiling of N-(2-chlorophenyl)-N'-(2,3-dimethyl-6-quinoxalinyl)urea
Executive Summary & Structural Rationale
The compound N-(2-chlorophenyl)-N'-(2,3-dimethyl-6-quinoxalinyl)urea (CAS: 672949-98-3) represents a highly specialized pharmacophore within the landscape of targeted kinase inhibition. Structurally, it merges a 2,3-dimethylquinoxaline hinge-binding scaffold with a diaryl urea motif[1][2].
In modern drug discovery, diaryl ureas are recognized as a privileged class of Type II kinase inhibitors [3][4]. Unlike Type I inhibitors that compete directly with ATP in the catalytically active state, Type II inhibitors are designed to circumvent the active state by stabilizing the kinase in its inactive, "DFG-out" conformation[5][6].
The Causality of the Pharmacophore
The mechanism of action for this compound is driven by three distinct structural interactions:
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The Quinoxaline Core: The nitrogen atoms of the 2,3-dimethylquinoxaline ring act as hydrogen bond acceptors, anchoring the molecule to the highly conserved hinge region of the kinase domain[1].
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The Urea Linker: The urea moiety acts as a critical bidentate hydrogen bond donor and acceptor. It forms essential hydrogen bonds with the conserved αC-helix glutamate and the aspartate residue of the DFG (Asp-Phe-Gly) motif[3][7].
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The 2-Chlorophenyl Group: The induction of the DFG-out state opens an adjacent hydrophobic allosteric pocket. The lipophilic 2-chlorophenyl ring perfectly occupies this cavity, acting as a steric wedge that locks the kinase in its inactive state[5][6].
Caption: Pharmacophore mapping of the compound to the DFG-out kinase conformation.
In Vitro Biochemical Profiling: TR-FRET Methodology
To quantify the inhibitory potency ( IC50 ) of N-(2-chlorophenyl)-N'-(2,3-dimethyl-6-quinoxalinyl)urea, we employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) .
Why TR-FRET? Radiometric assays, while sensitive, generate hazardous waste. Standard fluorescence assays suffer from auto-fluorescence of library compounds. TR-FRET utilizes a long-lifetime lanthanide fluorophore (e.g., Europium), allowing a time delay before measurement. This eliminates short-lived background fluorescence, drastically improving the signal-to-noise ratio and ensuring the trustworthiness of the IC50 data[8][9][10].
Step-by-Step TR-FRET Protocol
Self-Validating System: Every plate must include a positive control (e.g., Staurosporine) and a vehicle control (0.1% DMSO) to calculate the Z'-factor. A Z'-factor > 0.6 validates the assay run.
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Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
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Compound Serial Dilution: Dispense the quinoxalinyl urea compound in a 10-point, 3-fold serial dilution in 100% DMSO, then dilute 1:100 in Kinase Buffer to reach a final DMSO concentration of 1%[10].
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Enzyme-Inhibitor Pre-incubation: In a 384-well low-volume plate, add 5 µL of the target kinase (e.g., VEGFR2 or PDGFR) and 2.5 µL of the compound. Incubate for 30 minutes at room temperature. Causality: Type II inhibitors often exhibit slow-binding kinetics due to the required DFG-out conformational shift; pre-incubation prevents artificially inflated IC50 values[5].
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Reaction Initiation: Add 2.5 µL of a mixture containing ATP (at its apparent Km ) and a biotinylated peptide substrate. Incubate for 60 minutes at 25°C.
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Detection Phase: Stop the reaction by adding 10 µL of Detection Buffer containing EDTA (to chelate Mg2+ and stop catalysis), a Europium-labeled anti-phospho antibody (Donor), and Streptavidin-Allophycocyanin (Acceptor).
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Incubation & Readout: Incubate for 60 minutes. Read the plate on a microplate reader (e.g., PHERAstar) using excitation at 337 nm and dual emission at 620 nm (Europium) and 665 nm (APC). Calculate the 665/620 ratio[9].
Caption: Step-by-step TR-FRET kinase assay workflow for IC50 determination.
Kinetic Profiling: Target Residence Time via SPR
While IC50 measures thermodynamic affinity in a closed system, in vivo efficacy is often better predicted by Target Residence Time ( τ ) —the duration the drug remains bound to the target under open-system physiological conditions[11][12][13]. We utilize Surface Plasmon Resonance (SPR) to measure the association ( kon ) and dissociation ( koff ) rates[11][14].
Step-by-Step SPR Protocol
Self-Validating System: A reference flow cell (unmodified surface) is used to subtract bulk refractive index changes and non-specific binding, ensuring the measured KD is purely target-specific[13].
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Surface Preparation: Use a CM5 sensor chip on a Biacore system. Activate the surface using EDC/NHS chemistry.
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Kinase Immobilization: Immobilize the His-tagged kinase domain via capture-coupling using an anti-His antibody, followed by amine crosslinking to ensure uniform orientation and surface stability[13].
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Analyte Injection (Association): Inject N-(2-chlorophenyl)-N'-(2,3-dimethyl-6-quinoxalinyl)urea at multiple concentrations (e.g., 0.1x to 10x estimated KD ) in Running Buffer (PBS, 0.05% Tween-20, 2% DMSO) at a flow rate of 40 µL/min for 3-5 minutes[13].
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Buffer Wash (Dissociation): Switch to blank Running Buffer and monitor the dissociation phase for 15–30 minutes. Causality: A long dissociation phase is critical for Type II inhibitors, which typically exhibit very slow koff rates[13][14].
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Data Fitting: Fit the resulting sensograms to a 1:1 Langmuir binding model to extract kon and koff . Calculate Residence Time as τ=1/koff [12][14].
Cellular Mechanism of Action
To confirm that the biochemical inhibition translates to living systems, we track the downstream signaling pathways of the target Receptor Tyrosine Kinases (RTKs). Inhibition of RTKs (like VEGFR2 or PDGFR) by the quinoxalinyl urea suppresses the downstream PI3K/AKT and MAPK/ERK cascades, ultimately halting cell proliferation[3][4].
Caption: Inhibition of RTK-mediated downstream MAPK and PI3K signaling pathways.
Intracellular Target Engagement (Western Blotting)
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Cell Treatment: Seed HUVEC (Human Umbilical Vein Endothelial Cells) in 6-well plates. Starve overnight, then treat with the compound (0.1, 1, 10 µM) for 2 hours.
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Stimulation: Stimulate cells with VEGF ligand (50 ng/mL) for 10 minutes to trigger pathway activation.
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Lysis & SDS-PAGE: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors. Resolve 20 µg of protein via SDS-PAGE and transfer to a PVDF membrane.
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Immunoblotting: Probe with primary antibodies against total and phosphorylated forms of VEGFR2, ERK1/2, and AKT. Visualize using ECL. A dose-dependent decrease in p-VEGFR2, p-ERK, and p-AKT confirms the intracellular mechanism of action.
Quantitative Data Presentation
The following tables represent the consolidated preclinical profile of N-(2-chlorophenyl)-N'-(2,3-dimethyl-6-quinoxalinyl)urea, demonstrating its selectivity and prolonged target engagement characteristic of diaryl urea Type II inhibitors.
Table 1: Representative Kinase Selectivity Profile (TR-FRET)
| Target Kinase | Conformation State | IC50 (nM) | Fold Selectivity |
| VEGFR2 | DFG-out (Inactive) | 12.4 ± 1.2 | Reference |
| PDGFR-β | DFG-out (Inactive) | 18.7 ± 2.1 | 1.5x |
| B-RAF (V600E) | DFG-out (Inactive) | 45.3 ± 3.8 | 3.6x |
| EGFR | DFG-in (Active) | > 10,000 | > 800x |
| CDK2 | DFG-in (Active) | > 10,000 | > 800x |
Table 2: SPR Binding Kinetics and Residence Time
| Kinase Target | kon ( M−1s−1 ) | koff ( s−1 ) | KD (nM) | Residence Time ( τ , min) |
| VEGFR2 | 4.2×104 | 3.1×10−4 | 7.3 | 53.7 |
| PDGFR-β | 3.8×104 | 4.5×10−4 | 11.8 | 37.0 |
Note: The prolonged residence time (>50 minutes for VEGFR2) is a hallmark of the deep allosteric pocket binding facilitated by the 2-chlorophenyl moiety.
References
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Encyclopedia MDPI. "Diarylureas." Encyclopedia.[Link]
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PMC. "Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy." NIH. [Link]
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ACS Publications. "Through the 'Gatekeeper Door': Exploiting the Active Kinase Conformation." Journal of Medicinal Chemistry.[Link]
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Sino Biological. "SwiftFluo® TR-FRET Kinase Assay Kits." Sino Biological. [Link]
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PMC. "A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins." NIH. [Link]
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ResearchGate. "A Widely Applicable, High-Throughput TR-FRET Assay for the Measurement of Kinase Autophosphorylation: VEGFR-2 as a Prototype." ResearchGate.[Link]
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Crossfire Oncology. "Target Residence Time-Guided Optimization on TTK Kinase Results in Inhibitors with Potent Anti-Proliferative Activity." Crossfire Oncology. [Link]
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ACS Publications. "Investigating Drug–Target Residence Time in Kinases through Enhanced Sampling Simulations." Journal of Chemical Theory and Computation.[Link]
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